6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethyl-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of the compound is likely to be planar due to the presence of the conjugated system of double bonds in the heterocyclic rings. The presence of the electronegative chlorine atom in the chlorophenyl group could result in a dipole moment .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the heterocyclic rings and the functional groups in this compound could potentially result in properties such as planarity, aromaticity, and polarity. The compound is also likely to have a significant dipole moment due to the presence of the electronegative chlorine atom .Scientific Research Applications
Anticancer Agent
Pyrido[2,3-d]pyrimidines, a class of compounds to which F6609-4806 belongs, have been studied extensively for their anticancer properties . They have shown antitumor effects and have been of great interest to researchers in this field . They have been used to target various cancer-related proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Antibacterial Agent
In addition to their anticancer properties, pyrido[2,3-d]pyrimidines have also demonstrated antibacterial effects . This suggests that F6609-4806 could potentially be used in the development of new antibacterial drugs.
CNS Depressive
Pyrido[2,3-d]pyrimidines have shown CNS depressive effects . This indicates that F6609-4806 could potentially be used in the treatment of conditions related to the central nervous system.
Anticonvulsant
The anticonvulsant properties of pyrido[2,3-d]pyrimidines suggest that F6609-4806 could potentially be used in the treatment of seizure disorders .
Antipyretic and Analgesic
Pyrido[2,3-d]pyrimidines have demonstrated antipyretic and analgesic effects . This suggests that F6609-4806 could potentially be used in the management of fever and pain.
Optical Applications
Organic molecules, such as F6609-4806, are potential candidates for modifying and improving linear and nonlinear optical properties for different applications such as optical switching, optical logic, memory devices and signal processing .
Future Directions
properties
IUPAC Name |
6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethyl-5-methylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O2S/c1-3-22-8-19-16-12(17(22)23)9(2)13(25-16)15-20-14(21-24-15)10-4-6-11(18)7-5-10/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYWVHXTDWFDNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)C(=C(S2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-ethyl-5-methylthieno[2,3-d]pyrimidin-4(3H)-one |
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